1-Methyl-2-nitro-5-styryl-imidazole is a compound that belongs to the class of nitroimidazole derivatives, which are known for their biological activity, particularly against various protozoan diseases. This compound exhibits a unique structure that combines a nitro group and a styryl moiety, contributing to its potential pharmacological properties. The International Chemical Identifier (InChI) for this compound is InChI=1S/C12H11N3O2/c1-3-4-5-6-7-8-9-10(11(13)14)12(15)16-9/h3-8H,1-2H3
.
The compound is classified under the category of nitroimidazole derivatives. Nitroimidazoles are widely studied for their antimicrobial properties and are often utilized in the treatment of infections caused by anaerobic bacteria and protozoa. The specific compound 1-Methyl-2-nitro-5-styryl-imidazole can be sourced from various chemical suppliers and is cataloged under the CAS number 40361-82-8 .
The synthesis of 1-Methyl-2-nitro-5-styryl-imidazole typically involves several steps, including the formation of the imidazole ring followed by the introduction of the nitro and styryl groups. Common methods include:
For example, one method described in literature involves refluxing 2-methyl-5-nitroimidazole with styrene derivatives in the presence of a suitable catalyst to yield 1-Methyl-2-nitro-5-styryl-imidazole .
1-Methyl-2-nitro-5-styryl-imidazole can undergo various chemical reactions, including:
CAS No.: 50372-80-0
CAS No.: 26532-22-9
CAS No.:
CAS No.: 41066-45-9